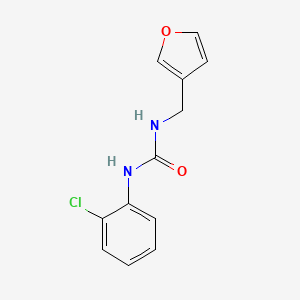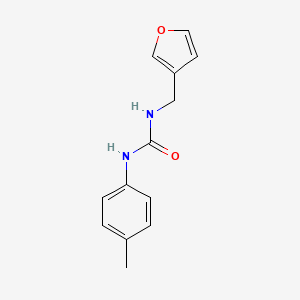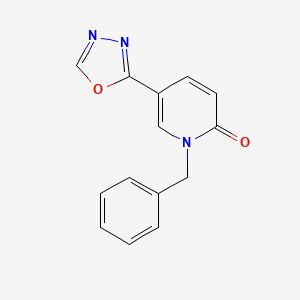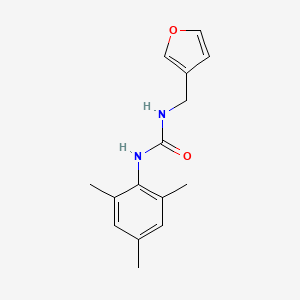
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea, also known as FUT-175, is a small molecule inhibitor that has been widely used in scientific research as a tool to study the role of serine proteases in various biological processes. This compound was first synthesized in the early 1980s and has since been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a reversible inhibitor of serine proteases that acts by binding to the active site of the enzyme. The compound forms a covalent bond with the serine residue in the active site, thereby blocking the enzyme's ability to cleave its substrate. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is highly selective for serine proteases and does not inhibit other classes of proteases, such as metalloproteases or cysteine proteases.
Biochemical and physiological effects:
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been shown to have a wide range of biochemical and physiological effects, including the inhibition of blood coagulation, inflammation, and tumor growth. The compound has also been shown to have a protective effect against ischemia-reperfusion injury in various organs, including the heart, liver, and kidney. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has also been shown to inhibit the growth of several types of cancer cells in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its high potency and selectivity for serine proteases, which makes it a valuable tool for studying the role of these enzymes in various biological processes. The compound is also relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is its relatively short half-life, which can make it difficult to use in certain experiments. In addition, the compound can be toxic at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for the use of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea in scientific research. One area of interest is the development of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea analogs with improved pharmacokinetic properties, such as longer half-life and lower toxicity. Another area of interest is the use of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea as a therapeutic agent for the treatment of cancer and other diseases. Finally, 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea could be used to study the role of serine proteases in various disease states, such as inflammation, thrombosis, and cancer.
Synthesemethoden
The synthesis of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea involves a multi-step process that begins with the reaction of furfural with methylamine to form N-(furan-3-ylmethyl)methylamine. This intermediate is then reacted with 2,4,6-trimethylphenyl isocyanate to yield the final product, 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea. The synthesis of 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a relatively straightforward process, and the compound can be obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea has been used extensively in scientific research to study the role of serine proteases in various biological processes. Serine proteases are a class of enzymes that are involved in a wide range of physiological processes, including blood coagulation, inflammation, and tissue remodeling. 1-(Furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin, making it a valuable tool for studying the role of these enzymes in various biological processes.
Eigenschaften
IUPAC Name |
1-(furan-3-ylmethyl)-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-6-11(2)14(12(3)7-10)17-15(18)16-8-13-4-5-19-9-13/h4-7,9H,8H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZMKYDAPQKKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NCC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
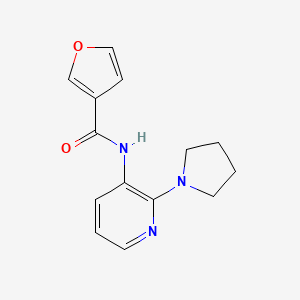


![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)
